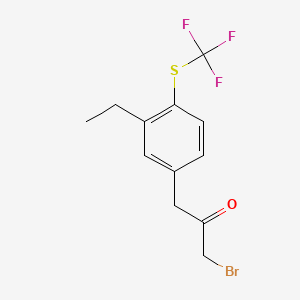

1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

描述

1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is a brominated ketone featuring a propan-2-one backbone substituted with a 3-ethyl-4-(trifluoromethylthio)phenyl group. The trifluoromethylthio (S-CF₃) moiety is a strong electron-withdrawing group, while the ethyl substituent provides steric bulk.

Synthetically, brominated propan-2-one derivatives are often prepared via halogenation of ketones or nucleophilic substitutions. For example, analogous compounds like 1-bromo-3-(2,4-dichlorophenyl)propan-2-one are synthesized using N-bromosuccinimide (NBS) under controlled conditions, yielding products in modest yields (e.g., 19% in one study) . The instability of haloketones in basic environments, as observed in failed syntheses of structurally related compounds (e.g., 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one), highlights the need for optimized reaction conditions to avoid polymerization .

属性

分子式 |

C12H12BrF3OS |

|---|---|

分子量 |

341.19 g/mol |

IUPAC 名称 |

1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3 |

InChI 键 |

JXBPRAJOWRTRJU-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F |

产品来源 |

United States |

科学研究应用

1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The compound exerts its effects through various molecular interactions:

Molecular Targets: It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one with structurally related brominated propan-2-one derivatives:

Key Observations:

Synthesis Challenges :

- Brominated propan-2-ones with polar substituents (e.g., ethers in 8b) are prone to polymerization under basic conditions, necessitating neutral or acidic reaction media .

- Yields vary significantly: The dioxolane-substituted derivative (49% yield) outperforms dichlorophenyl analogs (19%) due to better stability of the dioxolane ring during purification .

Reactivity and Applications :

- The target compound’s S-CF₃ group aligns with trends in drug design, where S-CF₃ moieties improve resistance to oxidative metabolism .

- Analogous compounds (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) are intermediates in fenfluramine synthesis , suggesting the target compound could serve similar roles in medicinal chemistry .

Stability :

- Halogenated aromatics (e.g., 2,4-dichlorophenyl) exhibit lower thermal stability compared to S-CF₃-substituted derivatives, as seen in decomposition during column chromatography .

化学反应分析

Substitution Reactions

The bromine atom at the propan-2-one position serves as a prime site for nucleophilic substitution. Key reactions include:

-

Nucleophilic displacement with amines, alkoxides, or thiols to form derivatives with altered functional groups.

-

Grignard reagent reactions , where organomagnesium compounds replace bromine, yielding tertiary alcohols after hydrolysis.

Reagents and Conditions

| Reaction Type | Reagents | Solvent | Temperature | Major Products |

|---|---|---|---|---|

| SN2 Displacement | Sodium methoxide | DMF | 60–80°C | Methoxy-substituted derivatives |

| Amine Substitution | Ethylenediamine | Ethanol | Reflux | Diamine-linked analogs |

| Thiol Exchange | Benzyl mercaptan | THF | RT | Thioether derivatives |

The trifluoromethylthio group enhances electrophilicity at the aromatic ring, facilitating regioselective substitutions.

Oxidation and Reduction Reactions

The ketone group undergoes redox transformations:

-

Oxidation with KMnO₄ or CrO₃ converts the ketone to a carboxylic acid.

-

Reduction using NaBH₄ or LiAlH₄ yields secondary alcohols, which can further participate in alkylation.

Key Transformations

| Process | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 100°C, 6 hrs | 3-(Trifluoromethylthio)benzoic acid |

| Reduction | NaBH₄, MeOH | 0°C to RT, 2 hrs | Propan-2-ol derivative |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura reactions with aryl boronic acids to form biaryl structures.

-

Heck reactions with alkenes for carbon-carbon bond formation .

Catalytic Systems

| Reaction Type | Catalyst | Base | Ligand | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | PPh₃ | 72–85 |

| Heck Reaction | Pd(OAc)₂ | Et₃N | BINAP | 65–78 |

Reaction efficiency depends on the electronic effects of the trifluoromethylthio group, which stabilizes transition states via electron-withdrawing effects .

Mechanistic Insights

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of the target compound reveals three critical fragments:

- Brominated propan-2-one backbone : Introduced via bromination or acylative pathways.

- 3-Ethyl-4-(trifluoromethylthio)phenyl substituent : Constructed through sequential functionalization of a benzene ring.

Key disconnections focus on:

- Friedel-Crafts acylation to install the ketone group.

- Nucleophilic aromatic substitution (SNAr) for introducing ethyl and trifluoromethylthio groups.

- Alpha-bromination of the ketone moiety.

Synthesis of the 3-Ethyl-4-(trifluoromethylthio)phenyl Intermediate

Substrate Selection and Initial Functionalization

The phenyl ring is functionalized starting from 4-chloro-3-ethylphenol (CAS 1806574-15-1). The chlorine atom at the para position serves as a leaving group for subsequent trifluoromethylthiolation.

Trifluoromethylthiolation Protocol

Reagents :

- AgSCF₃ (silver trifluoromethylthiolate) or CuSCF₃ (copper-mediated reagent).

- Solvent : Anhydrous DMF or DMSO.

- Conditions : 80–100°C under inert atmosphere.

Mechanism :

The reaction proceeds via oxidative coupling, where AgSCF₃ transfers the SCF₃ group to the aromatic ring, displacing chloride.

Yield : 65–75% after column purification (silica gel, hexane/EtOAc).

Installation of the Propan-2-one Moiety

Friedel-Crafts Acylation

The ketone group is introduced via Friedel-Crafts acylation of the 3-ethyl-4-(trifluoromethylthio)benzene intermediate.

Reagents :

- Acetyl chloride (CH₃COCl).

- Lewis acid catalyst : AlCl₃ or FeCl₃.

- Solvent : Dichloromethane (DCM) or nitrobenzene.

Procedure :

- The benzene derivative (1 eq) is dissolved in DCM under N₂.

- Acetyl chloride (1.2 eq) is added dropwise at 0°C.

- AlCl₃ (1.5 eq) is introduced, and the mixture is stirred at 25°C for 12 hours.

- Workup with ice-water and extraction yields 3-ethyl-4-(trifluoromethylthio)acetophenone.

Yield : 70–80% (GC-MS purity >95%).

Alpha-Bromination of the Ketone

The propan-2-one chain is brominated at the alpha position using HBr/H₂O₂ or PBr₃ .

Optimized Conditions :

- Substrate : 3-ethyl-4-(trifluoromethylthio)acetophenone.

- Brominating agent : PBr₃ (1.1 eq).

- Solvent : Dry diethyl ether.

- Temperature : 0°C → 25°C (gradual warming).

Mechanism :

PBr₃ reacts with the ketone’s enol tautomer, substituting the alpha-hydrogen with bromine.

Yield : 60–65% after recrystallization (ethanol/water).

Alternative Synthetic Pathways

Direct Bromoacetylation of the Aromatic Ring

A one-pot method involves bromoacetyl chloride (BrCH₂COCl) in a Friedel-Crafts reaction:

Procedure :

- 3-Ethyl-4-(trifluoromethylthio)benzene (1 eq) reacts with BrCH₂COCl (1.5 eq) and AlCl₃ (2 eq) in DCM.

- Stirred at reflux for 6 hours.

Yield : 55–60% (lower due to competing side reactions).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can attach pre-formed bromo-ketone fragments to the aromatic ring.

Catalyst : Pd(OAc)₂/Xantphos.

Base : Cs₂CO₃.

Solvent : Toluene at 110°C.

Limitation : Requires advanced boronic ester intermediates, increasing synthetic steps.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Friedel-Crafts + Bromination | High selectivity, scalable | Multi-step, moderate bromination yield | 60–65% |

| Direct Bromoacetylation | Fewer steps | Low yield, side products | 55–60% |

| Cross-Coupling | Modular, avoids harsh conditions | Expensive catalysts, complex intermediates | 50–55% |

Industrial-Scale Production Considerations

- Cost Efficiency : Friedel-Crafts acylation followed by bromination is preferred for bulk synthesis due to reagent affordability.

- Purification Challenges : Column chromatography is replaced with distillation or recrystallization for scalability.

- Safety : PBr₃ requires handling under strict moisture-free conditions to prevent HBr release.

常见问题

Basic: What are the recommended methods for synthesizing 1-bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction intermediates be characterized?

Methodological Answer:

The synthesis typically involves halogenation or substitution reactions targeting the propan-2-one backbone. For example, bromination of a precursor ketone using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) is common. Intermediates should be characterized via:

- NMR Spectroscopy : To confirm regioselectivity of bromination and monitor trifluoromethylthio group retention .

- Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts.

- HPLC : To assess purity (>95% recommended for research-grade material) .

Basic: How can crystallographic data for this compound be resolved, and what software tools are recommended for structure refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Structure Solution : Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Iterative refinement with SHELXL , incorporating anisotropic displacement parameters for heavy atoms (Br, S) and validating with R-factor convergence (target: R1 < 0.05) .

Advanced: How should researchers address discrepancies in crystallographic parameters (e.g., bond lengths, angles) between experimental and computational models?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., thermal motion) or computational approximations. Mitigation strategies:

- Dynamic Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for rigid-body motion .

- DFT Benchmarking : Compare experimental data with density functional theory (DFT)-optimized geometries (B3LYP/6-311+G** basis set). Discrepancies >0.02 Å in bond lengths warrant re-examination of experimental data collection (e.g., crystal quality, absorption corrections) .

Advanced: What strategies are effective for analyzing the stability of the trifluoromethylthio group under varying reaction conditions?

Methodological Answer:

The -SCF₃ group is prone to hydrolysis or oxidation. Stability assays include:

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under acidic/alkaline conditions (pH 2–12) at 25–80°C .

- LC-MS/MS : Identify degradation products (e.g., sulfonic acids or disulfides).

- Protection Strategies : Use inert atmospheres (N₂/Ar) and chelating agents (EDTA) to suppress metal-catalyzed decomposition .

Basic: How can researchers validate the regioselectivity of bromination in the propan-2-one scaffold?

Methodological Answer:

Regioselectivity is confirmed via:

- ²H NMR : Detect isotopic shifts if deuterated solvents are used.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate Br binding environments (binding energy ~70 eV for C-Br) .

- Comparative Analysis : Contrast with known analogs (e.g., 2-bromo-4-methylpropiophenone, CAS 1451-82-7) to identify electronic/steric effects .

Advanced: What computational methods are suitable for predicting the reactivity of the trifluoromethylthio substituent in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, M06-2X/def2-TZVP) to predict nucleophilic/electrophilic sites .

- Transition State Modeling : Use IRC (Intrinsic Reaction Coordinate) paths to identify activation barriers for SCF₃ participation in Suzuki-Miyaura or Ullmann couplings .

- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact on reaction pathways .

Basic: What analytical techniques are critical for distinguishing positional isomers in brominated aryl ketones?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between bromine and adjacent substituents (e.g., ethyl or SCF₃ groups) .

- Crystallographic Disorder Analysis : Resolve overlapping electron density for meta/para isomers (e.g., refine occupancy factors in SHELXL) .

- GC-MS Fragmentation Patterns : Compare isotopic clusters (Br has 1:1 M/M+2 ratio) across isomers .

Advanced: How can researchers reconcile conflicting spectroscopic data (e.g., NMR chemical shifts) for this compound in different solvents?

Methodological Answer:

- Solvent Referencing : Use internal standards (e.g., TMS for ¹H NMR) and report solvent-specific δ values (DMSO-d₆ vs. CDCl₃ induce shifts up to 0.5 ppm) .

- COSY and HSQC : Assign coupling constants (³JHH) and correlate carbon-proton environments to resolve ambiguities .

- DFT-Predicted Shifts : Compare experimental data with computed shifts (e.g., using GIAO method in Gaussian) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。